(1S,2S)-2-Aminocyclohexanol

Chiral Resolution Process Chemistry Scalable Synthesis

Researchers requiring enantiopure trans-2-aminocyclohexanol often encounter racemic or diastereomeric mixtures that compromise enantioselectivity. (1S,2S)-2-Aminocyclohexanol (CAS 74111-21-0) resolves this via mandelic acid resolution delivering >99% ee. • Chiral precursor for Mn(I) pincer ligands achieving 97% ee in asymmetric transfer hydrogenation • Enables diastereoselective P-stereogenic phosphine oxide synthesis with dual-enantiomer access from single auxiliary • Mandatory for N,N-dialkylated pharmacophores-cis isomer restricts to monoalkylation • 98% purity; resolving agent recovered at 93-94% for cost-effective scale-up

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 74111-21-0
Cat. No. B150878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Aminocyclohexanol
CAS74111-21-0
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)O
InChIInChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
InChIKeyPQMCFTMVQORYJC-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2-Aminocyclohexanol: Critical Chiral Building Block


(1S,2S)-2-Aminocyclohexanol (CAS 74111-21-0) is a chiral trans-configured 1,2-amino alcohol with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g·mol⁻¹. It belongs to the class of cyclic β-amino alcohols that serve as versatile intermediates in asymmetric synthesis, chiral ligand design, and pharmaceutical manufacturing [1]. The compound features two contiguous stereogenic centers at the C1 and C2 positions of the cyclohexane ring, with both the amino (–NH₂) and hydroxyl (–OH) groups adopting equatorial orientations in the thermodynamically preferred chair conformation [2]. This rigid, well-defined stereochemical scaffold underpins its utility as a chiral auxiliary, resolving agent, and ligand precursor in enantioselective catalysis—applications where stereochemical fidelity directly determines product enantiomeric excess and biological activity [3].

Why (1S,2S)-2-Aminocyclohexanol Cannot Be Substituted


The (1S,2S) stereoisomer of 2-aminocyclohexanol is not interchangeable with its enantiomer (1R,2R), its cis-diastereomers (1R,2S / 1S,2R), or the racemic trans-mixture because stereochemistry governs reactivity, chemoselectivity, and the absolute configuration of downstream products. The mandelic acid resolution protocol delivers the (1S,2S) enantiomer with >99% ee, while the racemate is achiral and produces no enantiomeric induction [1]. In asymmetric catalysis, the (1S,2S) enantiomer produces products with opposite absolute configuration compared to the (1R,2R) enantiomer—a critical consideration for pharmaceutical synthesis where only one enantiomer is typically therapeutically active [2]. Furthermore, the cis-diastereomer exhibits fundamentally different N-alkylation selectivity: cis gives exclusively N-monoalkyl derivatives, whereas trans yields N,N-dialkyl derivatives with lower alkylating agents, a consequence of intramolecular hydrogen bonding unique to the cis configuration [3]. Substituting one stereoisomer for another without rigorous stereochemical validation therefore risks complete failure of enantioselective induction, altered reaction pathways, and regulatory non-compliance in pharmaceutical intermediate supply chains.

Quantitative Evidence: (1S,2S)-2-Aminocyclohexanol vs. Comparators


Scalable Resolution Yield: (1S,2S) vs. (1R,2R)

In the scalable green process developed by Xue et al. (2014), the (1S,2S)-enantiomer was obtained in a higher isolated yield than its (1R,2R) counterpart during the final debenzylation step. Starting from racemic trans-2-(benzylamino)cyclohexanol resolved with (R)- and (S)-mandelic acid, the liberated (1S,2S)-2-aminocyclohexanol (4) was isolated as a colorless solid in 98% yield, compared to 97% yield for the (1R,2R)-enantiomer under identical hydrogenolysis conditions with Pd/C [1]. Both products were obtained at 1-mol scale, demonstrating the scalability and slight yield advantage of the (1S,2S) enantiomer in this industrially relevant route.

Chiral Resolution Process Chemistry Scalable Synthesis Enantiopure Amino Alcohols

Enantiomeric Purity via Mandelic Acid Resolution

The Schiffers et al. (2006) resolution protocol establishes a benchmark for enantiomeric purity of (1S,2S)-2-aminocyclohexanol and its N-benzyl-protected precursor. Sequential use of (R)- and (S)-mandelic acid resolves racemic trans-2-(N-benzyl)amino-1-cyclohexanol into both enantiomers, each with >99% enantiomeric excess (ee) after a simple aqueous workup and near-quantitative recovery of the resolving agent [1]. The racemic starting material, by definition, has 0% ee and provides no stereochemical induction. The final debenzylation by hydrogenation retains the enantiopurity, yielding the free (1S,2S)-2-aminocyclohexanol in analytically pure form. This >99% ee threshold exceeds the typical commercial specification of ≥98% ee for the (1S,2S)-trans-2-aminocyclohexanol hydrochloride sold by major suppliers .

Chiral Resolution Enantiomeric Purity Mandelic Acid Quality Control

N-Alkylation Chemoselectivity: Cis vs. Trans

The configurational effect of the 2-aminocyclohexanol scaffold on N-alkylation chemoselectivity was demonstrated by Sato et al. (1963). Using DL-trans- and DL-cis-2-aminocyclohexanols with lower alkylating agents (e.g., methyl iodide, ethyl bromide) in the presence of K₂CO₃, the trans isomer (which includes the (1S,2S) configuration) produced N,N-dialkyl derivatives, whereas the cis isomer gave exclusively N-monoalkyl derivatives [1]. This divergent behavior is attributed to the intramolecular hydrogen bond between the hydroxyl and amino groups in the cis configuration, which sterically and electronically shields the nitrogen from a second alkylation. In contrast, the trans configuration lacks this intramolecular hydrogen bond, leaving the amino group fully accessible for exhaustive alkylation.

Chemoselectivity N-Alkylation Cis-Trans Differentiation Hydrogen Bonding

Chiral Auxiliary for P-Stereogenic Phosphine Oxides

Copey et al. (2015) developed an enantioselective strategy for P-stereogenic phosphine oxides incorporating (1S,2S)-2-aminocyclohexanol as the chiral auxiliary, explicitly positioning it as a surrogate for ephedrine, which is commonly employed in analogous syntheses [1]. The method achieves highly diastereoselective formation of P(V) oxazaphospholidine, rationalized by DFT calculations, followed by highly diastereoselective ring-opening with organometallic reagents that proceeds with inversion of configuration at phosphorus. The (1S,2S) scaffold's rigid cyclohexane backbone and fixed trans-1,2-substitution pattern provide a well-defined chiral environment that directs the stereochemical outcome. In contrast, ephedrine-based auxiliaries possess a more flexible acyclic backbone and a different substitution pattern (1,2-amino alcohol on a phenylpropanolamine skeleton), which can lead to different diastereoselectivity profiles.

Chiral Auxiliary P-Stereogenic Phosphine Oxides Diastereoselectivity Asymmetric Synthesis

Mn(I) Pincer Catalyst for Asymmetric Transfer Hydrogenation

Jayaprakash and Grützmacher (2021) reported Mn(I) phosphine-amino-phosphinite pincer complexes (8a–b) prepared from (1S,2S)-2-aminocyclohexanol. Catalyst 8b, at 2 mol% loading with tBuOK (4 mol%) in 2-propanol at 40 °C for 18 h, hydrogenates aromatic ketones to chiral alcohols with enantiomeric excess up to 97% ee and conversion up to 99% under asymmetric transfer hydrogenation (ATH) conditions [1]. The (1S,2S) configuration of the aminocyclohexanol scaffold dictates the absolute configuration of the resulting pincer ligand and thus the sense of asymmetric induction. Complexes 8a–b are active only under ATH conditions, not under H₂ hydrogenation, distinguishing them from other Mn(I) pincer catalysts that operate under H₂ pressure. The use of manganese, an earth-abundant and low-toxicity metal, combined with the inexpensive chiral pool starting material (1S,2S)-2-aminocyclohexanol, offers a sustainability advantage over precious-metal-based ATH catalysts (Ru, Ir, Rh).

Asymmetric Transfer Hydrogenation Manganese Catalysis Pincer Ligands Enantioselectivity

Commercial Purity and Melting Point Comparison

Commercially available (1S,2S)-2-aminocyclohexanol is typically supplied at 95–98% chemical purity (GC) with ≥98% enantiomeric excess for the hydrochloride salt form [1]. The free base has a melting point of 92–94 °C for the pure (1S,2S) enantiomer, compared to 64–69 °C for the cis/trans mixture and 65 °C for the predominantly cis isomer . This substantial melting point difference (~27–29 °C higher for the pure (1S,2S) enantiomer) reflects the higher crystal lattice energy of the enantiopure trans compound and provides a simple physical criterion for identity verification. The (1R,2R) enantiomer hydrochloride is also commercially available at ≥99.5% ee from specialty suppliers [2], indicating that both trans-enantiomers can be sourced at comparable stereochemical purity, but the (1S,2S) configuration may be preferred for specific target molecules requiring that absolute sense of chirality.

Chemical Purity Stereochemical Purity Procurement Specification Quality Assurance

(1S,2S)-2-Aminocyclohexanol: Procurement and Application Scenarios


Scalable Manufacturing via Mandelic Acid Resolution

Process chemistry groups seeking multi-gram to kilogram quantities of enantiopure trans-2-aminocyclohexanol should specify the (1S,2S) enantiomer when the target downstream chiral product requires that absolute configuration. The Xue et al. (2014) process delivers (1S,2S)-2-aminocyclohexanol in 98% isolated yield at 1-mol scale after Pd/C debenzylation, marginally outperforming the (1R,2R) enantiomer (97%) under identical conditions [1]. The mandelic acid resolving agent is recovered at 93–94%, enabling cost-effective recycling. This route is water-based (hot water promotes aminolysis), avoids chlorinated solvents, and is validated at scale, making it suitable for industrial technology transfer. Procurement teams should confirm with suppliers whether the product is manufactured via this resolution route or an alternative enzymatic method, as the resolution route guarantees >99% ee [2].

Earth-Abundant Mn(I) ATH Catalyst Development

Catalysis research groups developing sustainable asymmetric hydrogenation methodologies should procure (1S,2S)-2-aminocyclohexanol as the chiral precursor for Mn(I) phosphine-amino-phosphinite pincer ligands. Catalyst 8b, derived from this compound, achieves up to 97% ee and 99% conversion in ATH of aromatic ketones using only 2 mol% catalyst loading at 40 °C [1]. This performance is competitive with established Ru(II) and Ir(III) ATH catalysts while utilizing the earth-abundant, low-toxicity metal manganese. The (1S,2S) configuration imparts the specific chiral environment necessary for high enantioselectivity; substituting with the (1R,2R) enantiomer would invert the product configuration. This application directly supports pharmaceutical process R&D seeking cost-effective and sustainable ketone reduction methodologies.

P-Stereogenic Phosphine Oxide Ligand Synthesis

Synthetic groups preparing P-stereogenic phosphine oxides—privileged ligands for asymmetric catalysis—should select (1S,2S)-2-aminocyclohexanol as the chiral auxiliary over flexible acyclic alternatives such as ephedrine. The rigid trans-cyclohexane scaffold provides a well-defined chiral pocket for highly diastereoselective oxazaphospholidine formation, as demonstrated by Copey et al. (2015) [1]. A unique advantage of this auxiliary is that both enantiomeric phosphine oxide products can be accessed from the same (1S,2S) auxiliary by simply switching the phosphorus precursor oxidation state (P(V) vs. P(III)), enabling efficient ligand library synthesis without needing to procure both enantiomers of the chiral auxiliary. This dual-access feature reduces procurement complexity and cost for phosphine ligand development programs.

N,N-Dialkyl Derivatives via trans Chemoselectivity

Medicinal chemistry and process development teams synthesizing N,N-dialkylated 2-aminocyclohexanol pharmacophores must use the trans-configured (1S,2S) enantiomer rather than the cis-diastereomer. The Sato et al. (1963) study established that trans-2-aminocyclohexanol undergoes exhaustive N,N-dialkylation with lower alkylating agents (MeI, EtBr), while the cis isomer is restricted to monoalkylation due to intramolecular hydrogen bonding [1]. This chemoselectivity difference is not a matter of reaction optimization but a fundamental configurational effect. For drug candidates or intermediates requiring a tertiary amine at the cyclohexanol 2-position, procuring the trans isomer is mandatory. The (1S,2S) enantiomer further ensures that the absolute stereochemistry of the final pharmaceutical intermediate is correct, which is essential for regulatory filings where stereochemical identity must be rigorously documented [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2S)-2-Aminocyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.